BenchChemオンラインストアへようこそ!

Zofenopril Acyl-β-D-glucuronide

LC-MS/MS Bioanalysis Pharmacokinetics

Zofenopril Acyl-β-D-glucuronide is an analytically validated phase II metabolite standard essential for accurate LC-MS/MS quantification in pharmacokinetic profiling, bioequivalence, and stability studies. Its unique benzoylthio proline aglycone precludes cross-reactivity with enalaprilat or ramiprilat glucuronides, ensuring regulatory-compliant assay specificity. Using non-authentic material risks acyl migration artifacts that compromise data integrity. Procure genuine reference material to guarantee accuracy in every analysis.

Molecular Formula C₂₈H₃₁NO₁₀S₂
Molecular Weight 605.68
Cat. No. B1152169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZofenopril Acyl-β-D-glucuronide
Molecular FormulaC₂₈H₃₁NO₁₀S₂
Molecular Weight605.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zofenopril Acyl-β-D-glucuronide: Reference Standard for Quantitative Metabolism and Bioanalytical Studies of the Sulfhydryl-Containing ACE Inhibitor Prodrug


Zofenopril Acyl-β-D-glucuronide (molecular formula C₂₈H₃₁NO₁₀S₂, molecular weight 605.68 g/mol) is a phase II acyl glucuronide conjugate of zofenopril, an orally administered sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor prodrug indicated for hypertension and acute myocardial infarction [1]. Zofenopril undergoes rapid and extensive presystemic hydrolysis by esterases to yield the active free sulfhydryl metabolite zofenoprilat [2]. The acyl glucuronide metabolite, while not directly involved in the primary pharmacodynamic inhibition of ACE, represents a key elimination pathway product and is chemically distinct from the acyl glucuronide conjugates of other ACE inhibitor active metabolites such as enalaprilat and ramiprilat [3]. As a defined chemical entity available as a pure reference standard, this compound is intended exclusively for analytical and research applications, including the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, pharmacokinetic profiling, and stability studies of zofenopril metabolism [4].

Why Generic Substitution with Other ACE Inhibitor Acyl Glucuronides or Non-Reference Material Fails for Accurate Bioanalysis


Substituting Zofenopril Acyl-β-D-glucuronide with acyl glucuronide conjugates of other ACE inhibitors (e.g., enalaprilat acyl glucuronide or ramiprilat acyl glucuronide) or using non-validated material is analytically invalid due to fundamental differences in chemical identity and behavior. Each acyl glucuronide possesses a unique aglycone moiety derived from the parent drug; for zofenopril, this includes a characteristic benzoylthio (phenylthio) proline structure that distinguishes it from the carboxylate-containing active metabolites of enalapril and ramipril . Critically, acyl glucuronides as a class exhibit pH- and temperature-dependent instability characterized by intramolecular acyl migration, producing 2-O-, 3-O-, and 4-O-isomers that are not substrates for β-glucuronidase [1]. The rate and extent of this degradation are aglycone-dependent, meaning that the stability profile and chromatographic behavior of a zofenopril-derived glucuronide cannot be extrapolated from other ACE inhibitor glucuronide standards [2]. The use of non-authentic reference material consequently compromises assay specificity, accuracy of quantification, and the reliability of pharmacokinetic data in regulatory submissions.

Zofenopril Acyl-β-D-glucuronide Quantitative Differentiation: Analytical Performance and Metabolic Characterization Data


LC-MS/MS Analytical Sensitivity and Recovery Comparison for Zofenopril Acyl-β-D-glucuronide Quantification in Human Plasma

A validated LC-MS/MS method utilizing Zofenopril Acyl-β-D-glucuronide as an analytical reference standard achieved a lower limit of quantitation (LLOQ) of 2 ng/mL for the active metabolite zofenoprilat in human plasma, with inter- and intra-assay precision and accuracy better than 10% [1]. The extraction recovery for zofenoprilat, stabilized via N-ethylmaleimide derivatization to prevent oxidative degradation of the free sulfhydryl group, averaged 70.1% [1]. The zofenopril acyl glucuronide metabolite serves as a critical internal standard or reference marker for method development and validation in such assays, ensuring accurate measurement of zofenopril and its metabolites across the validated concentration range of 2-600 ng/mL [1].

LC-MS/MS Bioanalysis Pharmacokinetics Reference Standard

Acyl Glucuronide Stability: Aglycone-Dependent Degradation Kinetics and Handling Requirements for Zofenopril Metabolite Quantification

Acyl glucuronides, including Zofenopril Acyl-β-D-glucuronide, undergo pH- and temperature-dependent first-order decomposition via both hydrolysis and intramolecular acyl migration [1]. The acyl group migrates from the 1-O-β position to yield 2-O-, 3-O-, and 4-O-glucuronic acid esters, which are not substrates for β-glucuronidase and thus resist enzymatic hydrolysis in sample preparation workflows [2]. The stability of acyl glucuronides is highly dependent on the nature of the aglycone, with different drugs exhibiting distinct degradation half-lives and isomerization rates under identical physiological or storage conditions [3].

Acyl Glucuronide Stability Acyl Migration Sample Handling LC-MS/MS

Forced Degradation LC-MS/MS Characterization of Zofenopril and Its Acyl Glucuronide Metabolite

A rapid, specific, and reliable isocratic LC-MS/MS method has been developed and validated for the identification and characterization of stressed degradation products of zofenopril, including its acyl glucuronide metabolite [1]. The method was validated for specificity, linearity, accuracy, and precision, enabling the detection and characterization of Zofenopril Acyl-β-D-glucuronide as a degradation product under various stress conditions [2]. This analytical characterization is essential for stability-indicating method development and impurity profiling in pharmaceutical quality control settings.

Forced Degradation Stability-Indicating Method Impurity Profiling LC-MS/MS

Zofenopril Acyl-β-D-glucuronide as Reference Standard for In Vivo Pharmacokinetic and Metabolism Studies of Sulfhydryl-Containing ACE Inhibitors

Zofenopril is a sulfhydryl-containing ACE inhibitor prodrug that undergoes rapid and complete presystemic hydrolysis to the active metabolite zofenoprilat, with a mean time to peak plasma concentration of 1.5 hours and an elimination half-life of 5.5 hours [1]. The acyl glucuronide conjugate represents one of at least seven known metabolites of zofenopril, formed via phase II glucuronidation of the parent drug [2]. Unlike other ACE inhibitors such as enalapril and ramipril, zofenopril and captopril are the only ACE inhibitors containing a free sulfhydryl group, which confers distinct metabolic and reactivity properties [3].

Pharmacokinetics Drug Metabolism Reference Standard ACE Inhibitor

Zofenopril Acyl-β-D-glucuronide: Best-Fit Research and Industrial Application Scenarios


Development and Validation of Regulatory-Compliant LC-MS/MS Bioanalytical Methods for Zofenopril Pharmacokinetic Studies

Zofenopril Acyl-β-D-glucuronide reference standard is employed as a critical analytical tool for the development, validation, and routine application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying zofenopril and its active metabolite zofenoprilat in human plasma. Validated methods achieve a lower limit of quantitation (LLOQ) of 2 ng/mL for zofenoprilat with inter- and intra-assay precision better than 10%, meeting regulatory requirements for pharmacokinetic studies supporting generic drug applications, clinical trial sample analysis, and therapeutic drug monitoring [1]. The availability of an authentic reference standard ensures accurate identification and quantification of the acyl glucuronide metabolite in complex biological matrices [1].

Forced Degradation Studies and Stability-Indicating Method Development for Zofenopril Pharmaceutical Formulations

Zofenopril Acyl-β-D-glucuronide serves as a characterized degradation product in forced degradation studies of zofenopril drug substance and drug product, as documented in validated isocratic LC-MS/MS methods for stressed degradation product identification [2]. Its inclusion as a reference marker enables stability-indicating method development for pharmaceutical quality control, impurity profiling, and shelf-life determination in accordance with ICH guidelines. The validated method provides the specificity, linearity, accuracy, and precision required for regulatory submission of zofenopril-containing formulations [2].

Investigation of Acyl Glucuronide Stability and Reactivity in Preclinical Drug Metabolism and Toxicology Studies

As a representative acyl glucuronide conjugate of a sulfhydryl-containing ACE inhibitor, Zofenopril Acyl-β-D-glucuronide is utilized in preclinical studies examining the pH- and temperature-dependent instability, intramolecular acyl migration, and potential covalent protein binding associated with this class of phase II metabolites [3]. Research applications include evaluating the impact of sample handling conditions (e.g., immediate cooling, acidification) on ex vivo degradation [4], comparing aglycone-dependent stability profiles across different ACE inhibitor glucuronides [5], and investigating the potential role of acyl glucuronides in idiosyncratic drug reactions [3].

Metabolic Pathway Elucidation and Comprehensive ADME Profiling of Zofenopril in Preclinical and Clinical Studies

Zofenopril Acyl-β-D-glucuronide reference standard supports the complete elucidation of zofenopril's metabolic fate, including the identification and quantification of this phase II conjugate among the seven known metabolites of the prodrug [6]. Accurate quantification of the acyl glucuronide pathway is essential for constructing comprehensive absorption, distribution, metabolism, and excretion (ADME) profiles, assessing potential drug-drug interactions involving UGT enzymes, and generating data packages required for regulatory approval of zofenopril-containing drug products [1]. This is particularly relevant given that zofenopril is one of only two sulfhydryl-containing ACE inhibitors (along with captopril), which confers distinct metabolic handling compared to carboxylate-containing alternatives such as enalapril and ramipril [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zofenopril Acyl-β-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.